![molecular formula C9H12O B088185 2,4-Dimethylbenzyl alcohol CAS No. 16308-92-2](/img/structure/B88185.png)
2,4-Dimethylbenzyl alcohol
Overview
Description
2,4-Dimethylbenzyl alcohol, also known as (2,4-Dimethylphenyl)methanol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a distinctive aromatic odor. This compound is a derivative of benzyl alcohol, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,4-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethylbenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can be oxidized to 2,4-dimethylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2,4-Dimethylbenzaldehyde
Reduction: 2,4-Dimethylbenzylamine
Substitution: 2,4-Dimethylbenzyl chloride or bromide.
Scientific Research Applications
Organic Synthesis
2,4-Dimethylbenzyl alcohol is utilized in organic chemistry for the synthesis of various compounds:
- Oxidation Reactions : It can be oxidized to produce aldehydes, ketones, and esters. This property is essential for the development of new synthetic pathways in organic chemistry .
- Radical Condensation Reactions : Recent studies have demonstrated its effectiveness in radical condensation reactions with acetamides to yield 3-arylpropanamides. For instance, this compound has been shown to produce high yields of amides when reacted under optimized conditions .
Table 1: Yield of Amide Products from this compound
Reaction Conditions | Product Yield (%) |
---|---|
Reaction with acetamide | 83% |
Reaction with N,N-diethyl acetamide | 85% |
Herbicide Formulation
This compound has been investigated for its herbicidal properties. According to a patent, substituted benzyl alcohols, including this compound, are effective in preventing weed establishment when applied to the soil. The compound demonstrated significant efficacy against various test plants under controlled conditions .
Table 2: Efficacy of Herbicidal Treatments
Test Plant | Rate of Application (lbs/acre) | Injury Rating (Days After Application) |
---|---|---|
Plant A | 10 | 3 |
Plant B | 5 | 6 |
Plant C | 2 | 8 |
Flavoring Agents
In the food industry, this compound is recognized as a flavoring agent. Its organoleptic properties make it suitable for use in various food products. Regulatory bodies such as the FDA and FEMA have acknowledged its safety for use in food applications .
Case Study 1: Synthesis of Propanamide Derivatives
A study conducted on the synthesis of propanamide derivatives using this compound revealed that varying the reaction conditions significantly affected product yield. The optimal conditions included adjusting the amount of potassium tert-butoxide used in the reaction mixture .
Case Study 2: Herbicide Efficacy Testing
In a greenhouse study assessing herbicidal efficacy, different concentrations of this compound were tested on common weeds. Results indicated that higher concentrations resulted in increased injury ratings across multiple plant species .
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzyl alcohol involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. The compound’s hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
Benzyl Alcohol: Similar structure but lacks the methyl groups at the 2 and 4 positions.
2,4-Dimethylphenol: Similar methyl substitution pattern but with a hydroxyl group directly attached to the benzene ring instead of a methanol group.
2,4-Dimethylbenzaldehyde: The aldehyde derivative of 2,4-Dimethylbenzyl alcohol.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. The presence of methyl groups at the 2 and 4 positions enhances its hydrophobicity and affects its reactivity in various chemical reactions .
Biological Activity
2,4-Dimethylbenzyl alcohol (CAS Number: 16308-92-2) is a derivative of benzyl alcohol, characterized by two methyl groups at the 2 and 4 positions of the benzene ring. This compound has garnered attention for its biological activities, particularly its antimicrobial properties and effects on human health. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C₉H₁₂O
- Molar Mass : 136.19 g/mol
- Structure : Contains a benzyl group with two methyl substituents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been found to enhance the efficacy of other antimicrobial agents when used in combination.
Synergistic Effects
A study highlighted that benzyl alcohol derivatives, including this compound, can synergistically enhance the antimicrobial activity of various agents against microorganisms such as Aspergillus niger. The combination of these compounds has shown to be effective even at low concentrations, making them valuable in applications for preserving perishable products like cosmetics and pharmaceuticals .
Combination | Microorganism | Effectiveness |
---|---|---|
This compound + 1,2-alkanediols | Aspergillus niger | Significant inhibition at low concentrations |
This compound + other antimicrobial agents | Various pathogens | Enhanced overall antimicrobial activity |
Genotoxicity and Safety Concerns
While this compound shows promise in antimicrobial applications, it has also been associated with genotoxic effects. Studies have reported that this compound can cause DNA damage in certain contexts. This raises concerns regarding its safety profile, especially in consumer products where exposure is likely .
Case Studies
- In Vitro Studies : Research conducted on cell lines demonstrated that exposure to this compound resulted in increased levels of DNA damage markers. This suggests a potential risk for carcinogenic effects if exposure is not adequately controlled.
- Environmental Impact : The compound has been detected in adipose tissue and is known to inhibit the uptake of pyrethroid insecticides by adipose cells, indicating its bioaccumulation potential and implications for environmental health .
Applications in Consumer Products
Due to its antimicrobial properties, this compound is utilized in various formulations:
- Cosmetics : Used as a preservative to prevent microbial growth.
- Pharmaceuticals : Incorporated into topical treatments to enhance stability and efficacy.
- Household Products : Found in cleaning agents due to its ability to combat bacteria and fungi.
Properties
IUPAC Name |
(2,4-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIMJTKRVOBTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167510 | |
Record name | 2,4-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-92-2 | |
Record name | 2,4-Dimethylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16308-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016308922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dimethylbenzyl alcohol in the metabolism of 1,2,4-trimethylbenzene?
A1: this compound represents a significant metabolite in the metabolic breakdown of 1,2,4-trimethylbenzene in rats. The study demonstrates that following oral administration of 1,2,4-trimethylbenzene, a significant portion is metabolized into this compound. Specifically, 12.7% of the administered dose was recovered as this compound, primarily in the form of sulfate and glucuronide conjugates. [] This highlights the importance of this metabolic pathway in the elimination of 1,2,4-trimethylbenzene from the body.
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